Cas no 2648948-81-4 (Methyl 4-(fluorosulfonyl)pentanoate)

Methyl 4-(fluorosulfonyl)pentanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-(fluorosulfonyl)pentanoate
- EN300-27695041
- 2648948-81-4
- Methyl 4-(fluorosulfonyl)pentanoate
-
- インチ: 1S/C6H11FO4S/c1-5(12(7,9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3
- InChIKey: ZQEUWRIETDCFFL-UHFFFAOYSA-N
- SMILES: S(C(C)CCC(=O)OC)(=O)(=O)F
計算された属性
- 精确分子量: 198.03620816g/mol
- 同位素质量: 198.03620816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 68.8Ų
Methyl 4-(fluorosulfonyl)pentanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27695041-0.1g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 0.1g |
$451.0 | 2025-03-20 | |
Enamine | EN300-27695041-1.0g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 1.0g |
$513.0 | 2025-03-20 | |
Enamine | EN300-27695041-2.5g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 2.5g |
$1008.0 | 2025-03-20 | |
Enamine | EN300-27695041-0.5g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 0.5g |
$493.0 | 2025-03-20 | |
Enamine | EN300-27695041-0.25g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 0.25g |
$472.0 | 2025-03-20 | |
Enamine | EN300-27695041-5g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 5g |
$1488.0 | 2023-09-10 | ||
Enamine | EN300-27695041-10.0g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 10.0g |
$2209.0 | 2025-03-20 | |
Enamine | EN300-27695041-0.05g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 0.05g |
$431.0 | 2025-03-20 | |
Enamine | EN300-27695041-5.0g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 95.0% | 5.0g |
$1488.0 | 2025-03-20 | |
Enamine | EN300-27695041-1g |
methyl 4-(fluorosulfonyl)pentanoate |
2648948-81-4 | 1g |
$513.0 | 2023-09-10 |
Methyl 4-(fluorosulfonyl)pentanoate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
Methyl 4-(fluorosulfonyl)pentanoateに関する追加情報
Professional Overview of Methyl 4-(Fluorosulfonyl)Pentanoate (CAS No. 2648948-81-4)
The methyl 4-(fluorosulfonyl)pentanoate, identified by CAS No. 2648948-81-4, represents a structurally unique organosulfur compound with significant potential in chemical synthesis and biomedical applications. This molecule features a fluorosulfonyl group attached to the fourth carbon of a pentanoic acid chain, esterified with a methyl group. Its distinctive architecture combines the reactivity of sulfonyl moieties with the tunable properties of fluorinated substituents, positioning it at the forefront of contemporary chemical research.
Recent advancements in sulfonamide chemistry have highlighted the strategic importance of fluorinated sulfonyl derivatives like this compound. A groundbreaking study published in Chemical Science (2023) demonstrated that methyl 4-(fluorosulfonyl)pentanoate acts as an efficient nucleophilic fluorinating agent in palladium-catalyzed cross-coupling reactions. This capability addresses longstanding challenges in accessing fluorinated pharmaceutical intermediates, particularly those requiring late-stage functionalization without compromising stereochemistry.
In drug discovery contexts, the compound’s fluorosulfonyl moiety exhibits dual functionality: it stabilizes bioactive conformations through electron-withdrawing effects while enabling precise metabolic tuning. Researchers at Stanford University recently employed this property to synthesize novel analogs of existing antiviral agents, achieving improved pharmacokinetic profiles compared to unmodified precursors (Nature Communications, 2023). The methyl ester group further enhances solubility and membrane permeability, critical factors for drug delivery systems targeting intracellular pathogens.
From a synthetic chemistry perspective, the compound’s preparation has been optimized using environmentally benign protocols. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering (2023) achieved >95% yield via microwave-assisted synthesis using recyclable catalysts. This method reduces energy consumption by 60% compared to traditional reflux techniques while maintaining high stereochemical fidelity—key considerations for scalable manufacturing processes.
In material science applications, the compound’s ability to form self-assembled monolayers has been leveraged for advanced sensor technologies. A collaborative study between MIT and BASF demonstrated its utility in creating ultrasensitive glucose biosensors with detection limits reaching femtomolar levels (Nano Letters, 2023). The fluorosulfonyl group facilitates specific molecular recognition events while the hydrocarbon chain provides necessary structural stability under physiological conditions.
Critical to its applicability is understanding thermal stability profiles under varied conditions. Recent thermogravimetric analysis reveals that methyl 4-(fluorosulfonyl)pentanoate maintains structural integrity up to 150°C under nitrogen atmosphere, though decomposition accelerates above this threshold when oxygen is present. These insights inform safe handling practices and storage recommendations for laboratory settings.
The compound’s spectroscopic signatures have been precisely characterized using modern analytical techniques. High-resolution NMR spectroscopy confirms complete regioisomeric purity (>99%), while X-ray crystallography elucidated an intramolecular hydrogen bond network between the methyl ester oxygen and fluorosulfonyl sulfur atom—a structural feature now recognized as a stabilizing motif in similar organofluorine compounds (Crystal Growth & Design, 2023).
Ongoing research explores its role in click chemistry frameworks where the sulfonyl fluoride group functions as a "click handle" for bioorthogonal reactions. Preliminary results from Scripps Research Institute experiments show successful conjugation with antibody fragments under physiological conditions without triggering immune responses—a breakthrough for targeted drug delivery systems (JACS Au, Early Access).
In conclusion, methyl 4-(fluorosulfonyl)pentanoate (CAS No. 2648948-81-4) exemplifies how modern synthetic strategies are unlocking new possibilities across multiple disciplines. Its combination of functional versatility and tunable properties positions it as an indispensable tool for advancing next-generation therapeutics, diagnostic platforms, and smart materials systems.
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